molecular formula C11H14O5 B3276071 3-(3,4-Dimethoxyphenoxy)propanoic acid CAS No. 63434-50-4

3-(3,4-Dimethoxyphenoxy)propanoic acid

Cat. No.: B3276071
CAS No.: 63434-50-4
M. Wt: 226.23 g/mol
InChI Key: AJDCBYMKYSZSLT-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxyphenoxy)propanoic acid is a chemical compound with the molecular formula C11H14O4. It is characterized by a phenolic ring substituted with two methoxy groups at positions 3 and 4, and a propanoic acid moiety attached to the phenolic oxygen

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with 3,4-dimethoxyphenol as the starting material.

  • Reaction Steps: The phenol undergoes a reaction with an appropriate alkyl halide (e.g., propyl chloride) in the presence of a base (e.g., potassium carbonate) to form the ether linkage.

  • Purification: The resulting product is purified through recrystallization or chromatographic techniques to obtain the pure compound.

Industrial Production Methods:

  • Scale-Up: The synthetic route described above can be scaled up for industrial production. Large-scale reactors and continuous flow systems are employed to ensure consistent quality and yield.

  • Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be performed to reduce the carboxylic acid group to alcohols or other reduced forms.

  • Substitution: Substitution reactions at the phenolic ring or the propanoic acid moiety can lead to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Carboxylic acids, ketones, and aldehydes.

  • Reduction Products: Alcohols and aldehydes.

  • Substitution Products: Derivatives with different functional groups attached to the phenolic ring or propanoic acid moiety.

Scientific Research Applications

3-(3,4-Dimethoxyphenoxy)propanoic acid has diverse applications in scientific research:

  • Biology: The compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

  • Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

Mechanism of Action

The mechanism by which 3-(3,4-dimethoxyphenoxy)propanoic acid exerts its effects involves interactions with specific molecular targets and pathways:

  • Molecular Targets: The compound may interact with enzymes, receptors, or other proteins within biological systems.

  • Pathways: It may modulate signaling pathways related to oxidative stress, inflammation, and other cellular processes.

Comparison with Similar Compounds

3-(3,4-Dimethoxyphenoxy)propanoic acid is compared with similar compounds to highlight its uniqueness:

  • Similar Compounds: 3-(3,4-dimethoxyphenyl)propanoic acid, 3-(3,4-dimethoxyphenyl)propionic acid.

  • Uniqueness: The presence of the phenoxy group and the specific substitution pattern on the phenolic ring contribute to its distinct chemical and biological properties.

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Properties

IUPAC Name

3-(3,4-dimethoxyphenoxy)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O5/c1-14-9-4-3-8(7-10(9)15-2)16-6-5-11(12)13/h3-4,7H,5-6H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJDCBYMKYSZSLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)OCCC(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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